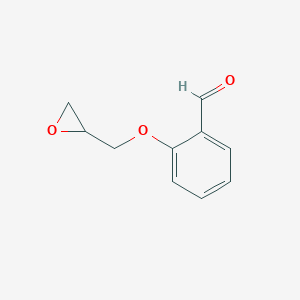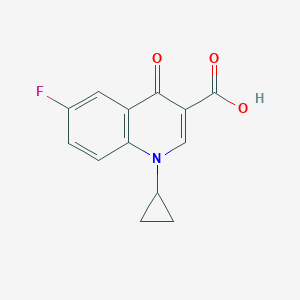
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-
概要
説明
This compound is also known as fluoroquinolonic acid . It is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug . The compound contains not less than 98.0% and not more than 102.0% of ciprofloxacin (C17H18FN3O3), calculated on the dried basis .
Synthesis Analysis
The synthesis of this compound involves the preparation from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride . The reaction of a compound with chlorine, bromine, or fluorine with a 2-piperazinone results in the formation of this compound .Molecular Structure Analysis
The molecular formula of this compound is C17H18FN3O3 . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of a compound with chlorine, bromine, or fluorine with a 2-piperazinone . The course of the reaction can be represented by a diagram .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of >140°C (dec.), a boiling point of 656.2±55.0 °C (Predicted), a density of 1.62±0.1 g/cm3 (Predicted), and solubility in DMSO (Slightly) .科学的研究の応用
Antibacterial Properties
- A study by Miyamoto et al. (1995) synthesized a series of compounds including 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acids, which showed enhanced antibacterial activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, a major pathogen in respiratory tract infections (Miyamoto et al., 1995).
- Another study focused on the antibacterial activity of novel 6-fluoroquinolone analogues, including variants of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, finding them particularly effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) (Ye, 1995).
Synthesis and Structural Studies
- Torniainen et al. (1997) identified the structure of a photodegradation product of ciprofloxacin, a compound closely related to 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, providing insights into its chemical stability and behavior under light exposure (Torniainen et al., 1997).
Photochemical Behavior
- Mella et al. (2001) studied the photochemistry of ciprofloxacin, another derivative, revealing its low-efficiency photostability and specific chemical transformations under different conditions, which is crucial for understanding the environmental impact and degradation pathways of these compounds (Mella et al., 2001).
Electrochemical Analysis
- Electrochemical studies by Srinivasu et al. (1999) on 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and its precursors provided insights into its electrochemical properties, which are relevant for understanding its behavior in various chemical and biological contexts (Srinivasu et al., 1999).
Corrosion Inhibition
- Research by Pang et al. (2008) investigated the use of ciprofloxacin as a corrosion inhibitor for mild steel in hydrochloric acid, suggesting potential industrial applications of these compounds in protecting metals from corrosion (Pang et al., 2008).
作用機序
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-7-1-4-11-9(5-7)12(16)10(13(17)18)6-15(11)8-2-3-8/h1,4-6,8H,2-3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDZKSVJTUNHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596130 | |
| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- | |
CAS RN |
130436-10-1 | |
| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

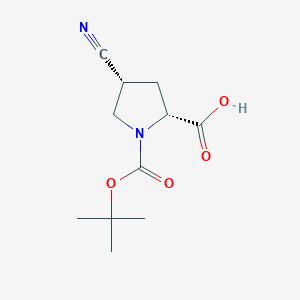

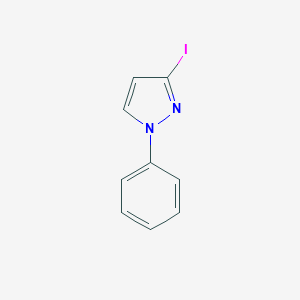
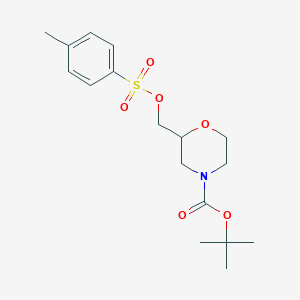
![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)
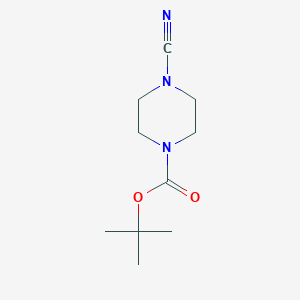
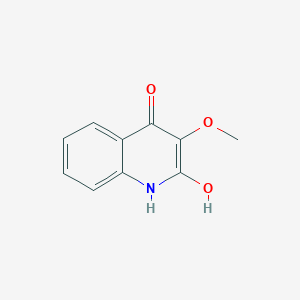
![Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]-](/img/structure/B168803.png)





